molecular formula C20H22N2O3 B192073 Perivine CAS No. 2673-40-7

Perivine

Cat. No.: B192073
CAS No.: 2673-40-7
M. Wt: 338.4 g/mol
InChI Key: NKTORRNHKYVXSU-XXMLWKDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Perivine plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. Notably, this compound is known to interact with acetyl coenzyme A-dependent O-acetyltransferases, such as minovincinine-19-O-acetyltransferase and deacetylvindoline-4-O-acetyltransferase . These interactions are essential for the biosynthesis of other indole alkaloids, where this compound acts as a substrate or modulator, affecting the catalytic efficiency of these enzymes.

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the biosynthesis of other alkaloids in Catharanthus roseus . Additionally, it impacts cellular metabolism by altering the flux through metabolic pathways, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound binds to specific sites on acetyltransferases, modulating their activity and thereby influencing the biosynthesis of other alkaloids . This binding can result in either the inhibition or activation of these enzymes, depending on the context and concentration of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of indole alkaloids. It interacts with enzymes such as strictosidine synthase and tryptophan decarboxylase, which are crucial for the formation of intermediate compounds in these pathways . This compound’s involvement in these pathways can affect the levels of various metabolites, influencing the overall metabolic flux within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perivin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Perivin requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to achieve higher yields and purity. Techniques such as chemical vapor deposition and thermal vapor deposition are often employed in the large-scale production of complex organic compounds like Perivin .

Chemical Reactions Analysis

Types of Reactions

Perivin undergoes various chemical reactions, including:

    Oxidation: Perivin can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert Perivin into its reduced forms, potentially affecting its therapeutic properties.

    Substitution: Perivin can undergo substitution reactions where one functional group is replaced by another, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Perivin may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Perivin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Perivin can be compared with other similar compounds such as vobasine, coronaridine, and dichomine . These compounds share some structural similarities and exhibit similar biological activities, such as hypotensive and muscle relaxant effects. Perivin’s unique ability to stabilize the RbAp48 complex sets it apart from these other compounds, highlighting its potential therapeutic application in Alzheimer’s disease .

List of Similar Compounds

  • Vobasine
  • Coronaridine
  • Dichomine

Perivin’s distinct properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTORRNHKYVXSU-XXMLWKDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043270
Record name Perivine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2673-40-7
Record name Perivine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2673-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perivine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perivine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G388O8884F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perivine
Reactant of Route 2
Perivine
Reactant of Route 3
Reactant of Route 3
Perivine
Reactant of Route 4
Reactant of Route 4
Perivine
Reactant of Route 5
Perivine
Reactant of Route 6
Reactant of Route 6
Perivine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.